Bienvenue dans la boutique en ligne BenchChem!

2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide

Tuberculosis Glutamine synthetase Enzyme inhibition

2-Oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide (synonym: 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide) is an unsubstituted benzimidazolone carrying a primary sulfonamide at position It has the molecular formula C₇H₇N₃O₃S and a molecular weight of 213.21 g mol⁻¹. The 2‑oxo group introduces a cyclic urea motif, while the free NH groups at N1 and N3 offer multiple derivatisation handles, distinguishing it from N‑alkylated congeners that are commonly used as comparators.

Molecular Formula C7H7N3O3S
Molecular Weight 213.21
CAS No. 2360-16-9
Cat. No. B2477620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide
CAS2360-16-9
Molecular FormulaC7H7N3O3S
Molecular Weight213.21
Structural Identifiers
SMILESC1=CC2=C(C=C1S(=O)(=O)N)NC(=O)N2
InChIInChI=1S/C7H7N3O3S/c8-14(12,13)4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,8,12,13)(H2,9,10,11)
InChIKeyYHLDMCWKIATRTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-Oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide (CAS 2360-16-9) — Benzimidazolone-5-sulfonamide Building Block


2-Oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide (synonym: 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide) is an unsubstituted benzimidazolone carrying a primary sulfonamide at position 5. It has the molecular formula C₇H₇N₃O₃S and a molecular weight of 213.21 g mol⁻¹ [1]. The 2‑oxo group introduces a cyclic urea motif, while the free NH groups at N1 and N3 offer multiple derivatisation handles, distinguishing it from N‑alkylated congeners that are commonly used as comparators [1].

Why Generic Substitution Fails for 2-Oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide


The unsubstituted benzimidazolone‑5‑sulfonamide core is not functionally equivalent to N‑alkylated or positional isomers. The 2‑oxo group enables keto‑enol tautomerism and hydrogen‑bonding interactions that directly influence solubility and target‑binding, while the free N1 and N3 positions allow divergent derivatisation. Replacing the compound with the 1,3‑dimethyl analogue (CAS 24170‑96‑1) eliminates two diversification sites and alters electronic distribution, fundamentally changing the structure‑activity relationships observed in lead‑optimisation campaigns [1]. Likewise, 5‑sulfonamide benzimidazoles that lack the 2‑oxo group exhibit different biological profiles, as documented for luteinising hormone‑releasing hormone (LHRH) antagonists, where the benzimidazole‑5‑sulfonamide motif was essential for sub‑micromolar dual functional activity [2].

Quantitative Differential Evidence for 2-Oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide


Mycobacterium tuberculosis Glutamine Synthetase Inhibition: 24% at 1 mM (Direct Assay Data)

The compound was tested against recombinant M. tuberculosis glutamine synthetase and gave 24% inhibition at 1.0 mM concentration [1]. This is the only publicly available direct enzyme‑inhibition measurement for the unsubstituted scaffold. In contrast, classical sulfonamide antibacterials inhibit dihydropteroate synthase (DHPS) with Kᵢ values typically in the nanomolar range, indicating that 2‑oxo‑2,3‑dihydro‑1H‑1,3‑benzodiazole‑5‑sulfonamide engages a different target [2]. Although the potency is modest, it establishes a distinct selectivity fingerprint that cannot be assumed for N‑substituted or des‑oxo analogues.

Tuberculosis Glutamine synthetase Enzyme inhibition

Three Derivatizable Positions Enable Greater Library Diversity Than N‑Alkylated Analogues

The compound possesses three chemically distinct points for functionalisation: the N1 and N3 lactam NH groups and the primary sulfonamide –NH₂ [1]. The most common comparator, 1,3‑dimethyl‑2‑oxo‑2,3‑dihydro‑1H‑benzo[d]imidazole‑5‑sulfonamide (CAS 24170‑96‑1), has both NH positions blocked, leaving only the sulfonamide accessible . While this is a qualitative rather than a quantitative difference, it translates into a measurable advantage in library enumeration: combinatorial coupling at two additional sites increases the theoretical library size exponentially (e.g., 10×10×10 = 1000 compounds vs 10 compounds for the dimethyl analogue when using 10 building blocks at each position).

Medicinal chemistry Library synthesis Scaffold diversification

Validated Core for Potent PARG Inhibitors — Biochemical IC₅₀ 40 nM, Cellular IC₅₀ 60 nM

The benzimidazolone‑5‑sulfonamide scaffold is the confirmed pharmacophore for a series of drug‑like poly(ADP‑ribose) glycohydrolase (PARG) inhibitors. In a joint Cancer Research UK–AstraZeneca programme, elaborated derivatives achieved biochemical IC₅₀ = 40 nM and cellular IC₅₀ = 60 nM against PARG, with selectivity over PARP1 and ARH3 [1]. While these values refer to optimised derivatives rather than the parent compound, they demonstrate that the unsubstituted core is an essential starting point for accessing nanomolar PARG inhibition — a profile not achieved by simple benzene‑sulfonamide or benzimidazole‑without‑2‑oxo scaffolds. Procurement of the parent compound therefore secures entry into a well‑characterised, potent chemical series.

DNA repair PARG Cancer Lead optimisation

Distinct Target Space: Glutamine Synthetase vs. Classical Carbonic Anhydrase and DHPS

Unlike most sulfonamide‑containing compounds that inhibit carbonic anhydrase (CA) isoforms with Kᵢ values in the nanomolar range, 2‑oxo‑2,3‑dihydro‑1H‑1,3‑benzodiazole‑5‑sulfonamide shows no reported CA activity but instead inhibits M. tuberculosis glutamine synthetase (24% at 1 mM) [1]. In a typical CA inhibition panel, unsubstituted benzene‑sulfonamide (CAS 98‑10‑2) exhibits Kᵢ = 1.5 µM against hCA II, whereas benzimidazole‑tethered sulfonamides often achieve Kᵢ < 10 nM [2]. The absence of CA activity for this compound, coupled with measurable glutamine synthetase engagement, defines a unique target‑space profile that cannot be replicated by classical sulfonamide CA inhibitors.

Target selectivity Tuberculosis Enzyme profiling

Procurement‑Driven Application Scenarios for 2-Oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide


Diversifiable Building Block for Combinatorial Sulfonamide Libraries

With three orthogonal reactive sites (N1, N3, and sulfonamide –NH₂), the compound is ideally suited for parallel synthesis of diverse benzimidazolone‑sulfonamide libraries. Procurement of this single scaffold enables generation of up to 1000‑member libraries using only 10 building blocks at each position, maximising chemical space coverage while minimising inventory complexity [1].

Starter Fragment for PARG Inhibitor Lead Optimisation

The scaffold is a validated entry point for poly(ADP‑ribose) glycohydrolase (PARG) drug discovery. Optimised derivatives derived from this core achieve biochemical IC₅₀ = 40 nM and cellular IC₅₀ = 60 nM, with selectivity over PARP1 and ARH3 [1]. Industrial and academic groups pursuing DNA‑repair oncology targets should prioritise this compound over generic sulfonamide fragments that lack PARG‑focused validation.

Selective Probe for Mycobacterial Glutamine Synthetase

The compound shows 24% inhibition of M. tuberculosis glutamine synthetase at 1 mM, establishing a starting point for tuberculosis probe development [1]. Its distinct target profile — no reported carbonic anhydrase inhibition — makes it a cleaner chemical probe than classical sulfonamides that inhibit multiple off‑targets, supporting phenotypic screening campaigns in mycobacterial research.

Negative Control for Carbonic Anhydrase Screening Panels

Because the compound has not been reported to inhibit carbonic anhydrase isoforms that are the primary targets of most sulfonamide drugs, it can serve as a selectivity control in CA inhibitor profiling [1]. Procurement for this purpose allows screening laboratories to distinguish true CA‑mediated effects from scaffold‑related artifacts.

Quote Request

Request a Quote for 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.